4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine
Brand Name: Vulcanchem
CAS No.: 862760-95-0
VCID: VC6680933
InChI: InChI=1S/C19H17ClN2O3S/c1-12-2-4-13(5-3-12)17-22-19(18(25-17)21-15-8-9-15)26(23,24)16-10-6-14(20)7-11-16/h2-7,10-11,15,21H,8-9H2,1H3
SMILES: CC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C19H17ClN2O3S
Molecular Weight: 388.87

4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine

CAS No.: 862760-95-0

Cat. No.: VC6680933

Molecular Formula: C19H17ClN2O3S

Molecular Weight: 388.87

* For research use only. Not for human or veterinary use.

4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine - 862760-95-0

Specification

CAS No. 862760-95-0
Molecular Formula C19H17ClN2O3S
Molecular Weight 388.87
IUPAC Name 4-(4-chlorophenyl)sulfonyl-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
Standard InChI InChI=1S/C19H17ClN2O3S/c1-12-2-4-13(5-3-12)17-22-19(18(25-17)21-15-8-9-15)26(23,24)16-10-6-14(20)7-11-16/h2-7,10-11,15,21H,8-9H2,1H3
Standard InChI Key ZUECSKIHVURFSJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Introduction

4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine is a complex organic compound that belongs to the class of sulfonamides and oxazoles. It is characterized by its molecular formula C19H17ClN2O3S and a molecular weight of approximately 446.9 g/mol, although some sources report it as 388.9 g/mol due to potential discrepancies in molecular weight calculations or different isomers . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Potential Applications

4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure positions it as a candidate for various biological applications, including antibacterial, anticancer, and enzyme inhibition activities.

Comparison with Similar Compounds

Similar compounds, such as other oxazole derivatives and sulfonyl-containing compounds, may exhibit different biological activities based on their structural variations. The unique arrangement of functional groups in 4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine contributes to its distinct chemical and biological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator